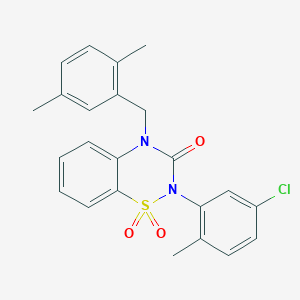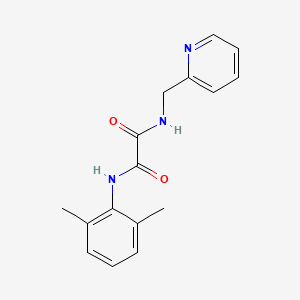
N'-(2,6-dimethylphenyl)-N-(pyridin-2-ylmethyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2,6-dimethylphenyl)-N-(pyridin-2-ylmethyl)oxamide is a compound that is likely to exhibit interesting intermolecular interactions due to its structural features, which include an amide group and aromatic rings. While the specific compound is not directly studied in the provided papers, insights can be drawn from related compounds that have been analyzed. For instance, the synthesis, characterization, and crystal chemistry of related compounds such as N,N'-diphenylisophthalamide and pyridine-2,6-dicarboxylic acid bisphenylamide have been described, highlighting the importance of intermolecular interactions . These interactions are crucial for understanding the behavior of similar compounds like this compound.
Synthesis Analysis
The synthesis of compounds similar to this compound involves the formation of amide bonds and the careful selection of substituents on the aromatic rings to achieve the desired properties. The synthesis process is not detailed for the specific compound , but the related compounds mentioned in the papers provide a basis for understanding the potential synthetic routes . The synthesis would likely involve the acylation of an amine with an appropriate acid chloride or anhydride.
Molecular Structure Analysis
The molecular structure of compounds like this compound can be analyzed using single-crystal X-ray diffraction, as was done for the related compounds . This technique allows for the determination of the precise molecular conformation and the identification of intramolecular and intermolecular hydrogen bonding, which can influence the molecular packing and stability of the crystal.
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the amide group and the aromatic systems. The papers do not provide specific reactions for this compound, but the amide group is known to participate in hydrogen bonding and can be involved in reactions such as hydrolysis under certain conditions. The aromatic rings may also undergo electrophilic substitution reactions depending on the electronic effects of the substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from the properties of structurally related compounds. For example, the presence of intramolecular hydrogen bonding can affect the planarity of the molecule and influence its melting point and solubility . The crystal packing calculations and lattice energies provide insights into the stability and robustness of the crystal structure. Additionally, the presence of an amide group can lead to the formation of amide dimers or heterosynthons, which can affect the compound's solubility and hygroscopicity .
Applications De Recherche Scientifique
Crystal Structure and Molecular Interaction Analysis
- The compound, closely related to N'-(2,6-dimethylphenyl)-N-(pyridin-2-ylmethyl)oxamide, exhibits distinct crystal structures and Hirshfeld surface interactions. This aspect is crucial in understanding the molecular behavior and the potential for forming stable crystal lattices, which is essential in the development of materials and drugs (Artheswari, Maheshwaran, & Gautham, 2019).
Catalytic Activity in Organic Synthesis
- The compound has been identified as an effective ligand in copper-catalyzed coupling reactions, facilitating the synthesis of internal alkynes. This highlights its role as a catalyst enhancer, contributing to the efficiency and diversity of synthetic organic chemistry (Chen, Li, Xu, & Ma, 2023).
Polymerization and Material Synthesis
- In the context of material science, related compounds have been utilized in the polymerization process, indicating potential applications in creating polymers with specific characteristics, such as controlled polydispersity or enhanced thermal stability (Shibasaki, Nakamura, Ishimaru, Kondo, & Ueda, 2005; Choi & Jung, 2004).
Catalysis in Ethylene Polymerization
- The compound's derivatives have shown efficacy in catalyzing ethylene polymerization, offering pathways to synthesize polyethylene with terminal functionalities. This is significant for industrial applications, where the properties of polyethylene can be tailored for specific uses (Kretschmer, Bauer, Hessen, & Kempe, 2010).
Ligand Behavior in Metal Complexes
- The compound and its analogs have been studied as ligands in metal complexes, contributing to our understanding of coordination chemistry and the synthesis of complexes with specific geometric and electronic properties. This knowledge is fundamental in fields like catalysis and material science (Pal Chaudhuri, Whiteaker, Mondal, Klein, Powell, & Houser, 2007).
Propriétés
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-6-5-7-12(2)14(11)19-16(21)15(20)18-10-13-8-3-4-9-17-13/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIWWJWZQFKREZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2530865.png)
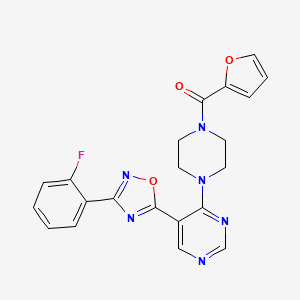
![Benzo[d]thiazol-2-yl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2530870.png)
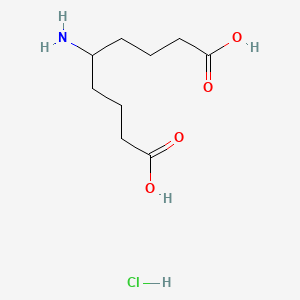
![2-(Chloromethyl)-1-methyl-1H-benzo[d]imidazole hydrochloride](/img/no-structure.png)
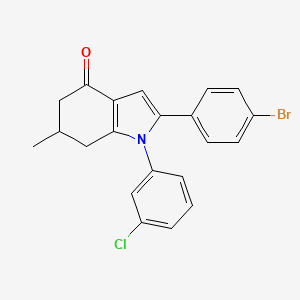
![N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-2-methoxybenzamide](/img/structure/B2530875.png)
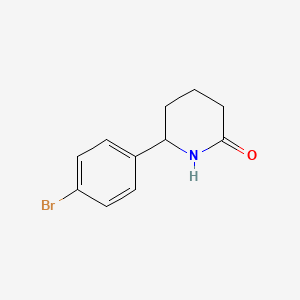
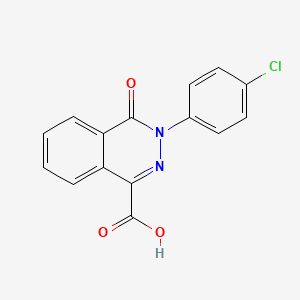

![[2-[[3-Ethoxycarbonyl-4-methyl-5-(methylcarbamoyl)thiophen-2-yl]amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2530884.png)
![3-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2530885.png)
![1-(tert-butyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2530887.png)
